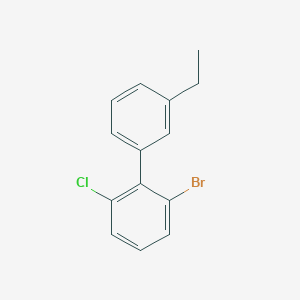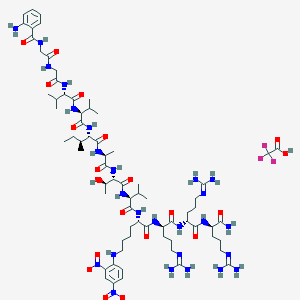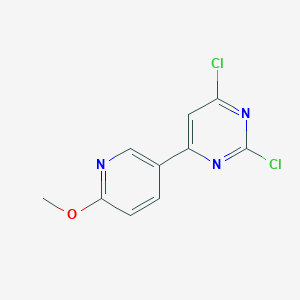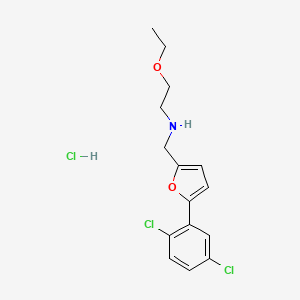![molecular formula C23H18 B12627067 1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene CAS No. 919341-58-5](/img/structure/B12627067.png)
1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclopropene ring fused with a phenyl group and connected to two benzene rings through an ethene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene typically involves the following steps:
Formation of the Cyclopropene Ring: The initial step involves the formation of the cyclopropene ring, which can be achieved through the reaction of phenylacetylene with a suitable carbene precursor under controlled conditions.
Ethene Bridge Formation: The next step involves the formation of the ethene bridge, which can be accomplished through a Wittig reaction or a similar olefination process.
Coupling with Benzene Rings: The final step involves the coupling of the cyclopropene-ethene intermediate with benzene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethene bridge or the cyclopropene ring, resulting in the formation of saturated or partially saturated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are frequently employed.
Major Products:
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Halogenated derivatives and substituted aromatic compounds.
科学的研究の応用
1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
- 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene
- 1-(1-Cyclohexen-1-yl)pyrrolidine
Comparison:
- Structural Uniqueness: 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene is unique due to its cyclopropene ring fused with a phenyl group and its ethene bridge connecting two benzene rings.
- Reactivity: The presence of the cyclopropene ring imparts unique reactivity compared to similar compounds, making it valuable in specific synthetic applications.
- Applications: While similar compounds may have overlapping applications, the specific structural features of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene make it particularly suitable for certain advanced materials and biological studies.
特性
CAS番号 |
919341-58-5 |
|---|---|
分子式 |
C23H18 |
分子量 |
294.4 g/mol |
IUPAC名 |
[2-(2,2-diphenylethenyl)cyclopropen-1-yl]benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(21)20-14-8-3-9-15-20/h1-16H,17H2 |
InChIキー |
JJTRECCFLVRCIX-UHFFFAOYSA-N |
正規SMILES |
C1C(=C1C2=CC=CC=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)

![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)



![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

